molecular formula C15H9ClF2N2O B2854889 N-[(4-chlorophenyl)(cyano)methyl]-2,3-difluorobenzamide CAS No. 1375240-99-5

N-[(4-chlorophenyl)(cyano)methyl]-2,3-difluorobenzamide

Cat. No. B2854889
CAS RN: 1375240-99-5
M. Wt: 306.7
InChI Key: WAWCPXNJEQDUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)(cyano)methyl]-2,3-difluorobenzamide, commonly known as CDCF, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit promising results in various fields, including cancer research, immunology, and neuroscience. In

Mechanism of Action

CDCF exerts its biological effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair and cell survival. By inhibiting PARP activity, CDCF induces DNA damage and cell death in cancer cells. In addition, CDCF also inhibits the activity of the enzyme tankyrase, which plays a role in the Wnt signaling pathway. This inhibition results in the downregulation of Wnt signaling, which has been implicated in cancer development and progression.
Biochemical and Physiological Effects:
CDCF has been shown to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, CDCF exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CDCF has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the primary advantages of CDCF is its potent anti-cancer activity against various types of cancer cells. In addition, CDCF exhibits anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of CDCF is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, CDCF has been shown to exhibit off-target effects on other enzymes, which can complicate its use in scientific research.

Future Directions

There are several future directions for the study of CDCF. One potential area of research is the development of more efficient synthesis methods for CDCF, which could improve its yield and purity. In addition, further studies are needed to elucidate the exact mechanism of action of CDCF on PARP and tankyrase. This could lead to the development of more potent and selective PARP and tankyrase inhibitors. Finally, further studies are needed to evaluate the in vivo efficacy and safety of CDCF, which could pave the way for its potential use in clinical settings.

Synthesis Methods

The synthesis of CDCF involves the reaction of 4-chlorobenzyl cyanide with 2,3-difluorobenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure CDCF. The yield of this synthesis method is typically around 50-60%.

Scientific Research Applications

CDCF has been extensively studied for its potential applications in scientific research. One of the primary areas of research for CDCF is cancer research. Studies have shown that CDCF exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. CDCF has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In addition to cancer research, CDCF has also been studied for its potential applications in immunology and neuroscience. Studies have shown that CDCF exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CDCF has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[(4-chlorophenyl)-cyanomethyl]-2,3-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF2N2O/c16-10-6-4-9(5-7-10)13(8-19)20-15(21)11-2-1-3-12(17)14(11)18/h1-7,13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWCPXNJEQDUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)NC(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)(cyano)methyl]-2,3-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.